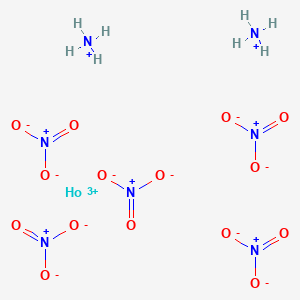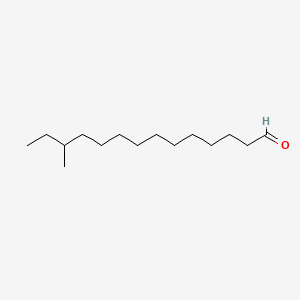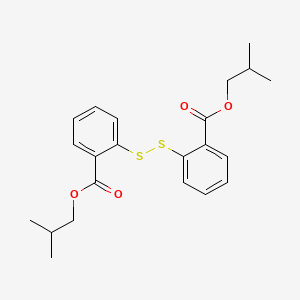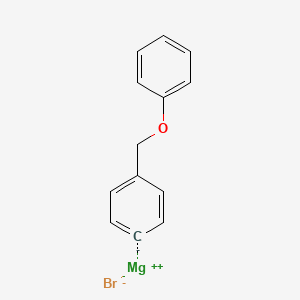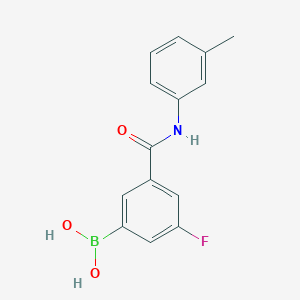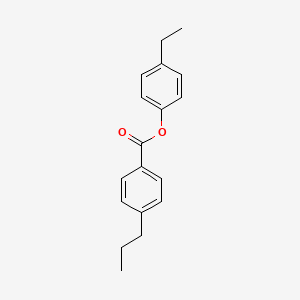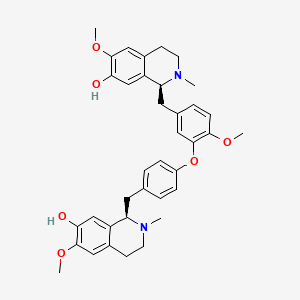![molecular formula C20H22N8O8S2 B12647280 (2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 23521-02-0](/img/structure/B12647280.png)
(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 113617, also known as Orbifloxacin, is a synthetic fluoroquinolone antibiotic. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative and Gram-positive bacteria.
准备方法
Synthetic Routes and Reaction Conditions
Orbifloxacin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the quinolone core: The quinolone core is synthesized by reacting a cyclopropylamine derivative with a fluorinated aromatic compound under acidic conditions.
Introduction of the piperazine ring: The piperazine ring is introduced by reacting the quinolone intermediate with a piperazine derivative under basic conditions.
Final modifications: The final product is obtained by introducing additional functional groups, such as fluorine atoms, through various chemical reactions.
Industrial Production Methods
Industrial production of Orbifloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: Used for the initial synthesis steps to control reaction conditions precisely.
Continuous flow reactors: Employed for subsequent steps to enhance efficiency and scalability.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Orbifloxacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the quinolone core.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Orbifloxacin, which can have different antibacterial activities and pharmacokinetic properties.
科学研究应用
Orbifloxacin has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections in humans, although it is primarily used in veterinary medicine.
Industry: Used in the development of veterinary pharmaceuticals and as a reference standard in quality control laboratories.
作用机制
Orbifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, Orbifloxacin prevents the supercoiling and synthesis of bacterial DNA, leading to cell death. The compound’s molecular targets include the DNA gyrase subunits GyrA and GyrB, as well as the topoisomerase IV subunits ParC and ParE.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness
Orbifloxacin is unique due to its specific use in veterinary medicine and its effectiveness against a wide range of bacterial pathogens. Its chemical structure, which includes a cyclopropyl group and multiple fluorine atoms, contributes to its potent antibacterial activity and favorable pharmacokinetic profile.
属性
CAS 编号 |
23521-02-0 |
|---|---|
分子式 |
C20H22N8O8S2 |
分子量 |
566.6 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-[[9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H22N8O8S2/c29-1-7-11(31)13(33)19(35-7)27-5-25-9-15(27)21-3-23-17(9)37-38-18-10-16(22-4-24-18)28(6-26-10)20-14(34)12(32)8(2-30)36-20/h3-8,11-14,19-20,29-34H,1-2H2/t7-,8+,11-,12+,13-,14+,19-,20+ |
InChI 键 |
CFGATGUQIVQVCT-WGIMJHEJSA-N |
手性 SMILES |
C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4[C@@H]5[C@H]([C@H]([C@@H](O5)CO)O)O)N=CN2[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
规范 SMILES |
C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N=CN2C6C(C(C(O6)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


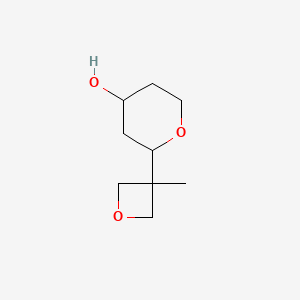
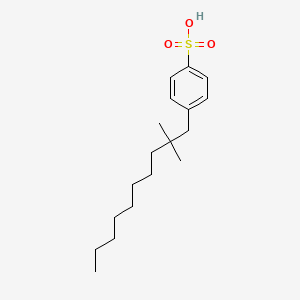
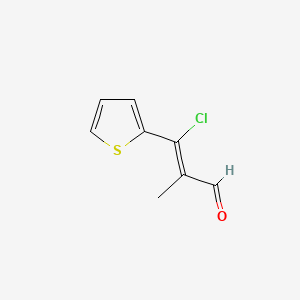
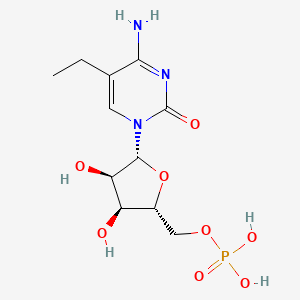
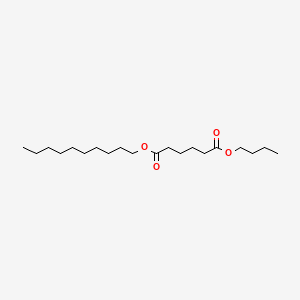
![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
